5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H4ClFN2O3 and its molecular weight is 242.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
- Molecular Formula : CHClF NO
- Molecular Weight : 247.05 g/mol
- CAS Number : 1152498-93-5
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in drug discovery.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC values in the micromolar range against leukemia and breast cancer cell lines (e.g., MCF-7 and U-937) .
- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the upregulation of p53 and activation of caspase pathways .
Cell Line | IC (µM) | Mechanism |
---|---|---|
MCF-7 | 0.65 | Apoptosis induction |
U-937 | 1.00 | Caspase activation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bactericidal Effects : It exhibited strong activity against Staphylococcus spp., with minimal cytotoxicity to normal cell lines .
- Selectivity : The selectivity index indicates a favorable therapeutic window for potential clinical applications.
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Properties
IUPAC Name |
5-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGJEADFOUAEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.